![molecular formula C21H24N4O3S B2544331 3-甲基-5-[(4-甲苯基)磺酰氨基]-N-(2-苯基丙基)-1H-吡唑-4-甲酰胺 CAS No. 1322749-05-2](/img/structure/B2544331.png)
3-甲基-5-[(4-甲苯基)磺酰氨基]-N-(2-苯基丙基)-1H-吡唑-4-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives have been extensively studied due to their wide range of biological activities, including their role as inhibitors for various enzymes such as carbonic anhydrases (CAs) . These enzymes are involved in many physiological processes, and their inhibition can be exploited for therapeutic purposes, such as in the treatment of glaucoma, epilepsy, and cancer .
Synthesis Analysis
The synthesis of pyrazole derivatives often begins with a precursor molecule, such as 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, which can be further modified to introduce various functional groups, including sulfonamide moieties . The synthesis process typically involves multiple steps, including nitration, amidation, and sulfonamide coupling, which are confirmed by techniques like FT-IR, 1H NMR, 13C NMR, and elemental analysis . The use of sulfamic acid as a catalyst has been reported to facilitate the synthesis of related pyrazole compounds under solvent-free conditions, which is a more sustainable and efficient approach .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of the pyrazole ring and various substituents that determine the compound's reactivity and interaction with biological targets. The sulfonamide group, in particular, is a common feature in many biologically active compounds and plays a crucial role in the inhibition of carbonic anhydrases by mimicking the natural substrate of the enzyme . The structure-activity relationships (SAR) of these compounds are often elucidated through techniques such as NMR spectroscopy and molecular docking studies .
Chemical Reactions Analysis
Pyrazole derivatives can undergo a variety of chemical reactions, including reduction and acid-base equilibria, which can be studied using polarographic methods . The reduction of these compounds can occur in multiple steps, depending on the protonation state of the molecule, and the course of these electrode processes can be proposed based on experimental data . Additionally, the interaction of pyrazole derivatives with enzymes like carbonic anhydrases can be considered a chemical reaction, where the inhibitor binds to the active site of the enzyme, affecting its activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The presence of electron-withdrawing or electron-donating groups can affect the compound's acidity, basicity, and overall reactivity . These properties are crucial for the compound's biological activity, as they determine how well the compound can interact with its biological target, its distribution in the body, and its potential as a drug candidate .
科学研究应用
抗癌应用
吡唑-磺酰胺衍生物已被探索其对癌细胞系的抗增殖活性。一项研究表明,某些合成的磺酰胺对大鼠脑肿瘤细胞(C6)表现出细胞选择性作用,并具有与普通抗癌药物(如5-氟尿嘧啶和顺铂)相当的广谱抗肿瘤活性 (Mert 等人,2014)。另一项研究发现并合成了具有显着抗乳腺癌和抗炎特性的新型吡唑衍生物,并通过体外、计算机模拟和细胞毒性验证证实 (Thangarasu 等人,2019)。
抗炎和碳酸酐酶抑制
吡唑-磺酰胺化合物也因其对在各种生理过程中起关键作用的碳酸酐酶同工酶的抑制作用而受到研究。一项关于带有磺酰胺部分的新型吡唑-3,4-二甲酰胺衍生物的研究揭示了它们作为碳酸酐酶抑制剂的潜力,一些化合物显示出显着的抑制作用 (Mert 等人,2015)。
抗真菌和抗菌活性
对吡唑-磺酰胺衍生物的研究已扩展到开发具有抗真菌和抗菌特性的化合物。例如,一系列新型 3-(二氟甲基)-1-甲基-1H-吡唑-4-羧酸酰胺对几种植物病原真菌表现出中等至优异的活性,表明它们具有作为抗真菌剂的潜力 (Du 等人,2015)。另一项研究集中于合成含有磺酰胺部分的新型杂环化合物,通过体外抗菌和抗真菌活性证明了它们作为抗菌剂的有效性 (Darwish 等人,2014)。
属性
IUPAC Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)pyrazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-14-9-11-18(12-10-14)25-29(27,28)21-19(16(3)23-24-21)20(26)22-13-15(2)17-7-5-4-6-8-17/h4-12,15-16,19,21,23-25H,13H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFABZDGNMXGSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NN1)S(=O)(=O)NC2=CC=C(C=C2)C)C(=O)NCC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-[(4-methylphenyl)sulfamoyl]-N-(2-phenylpropyl)-1H-pyrazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

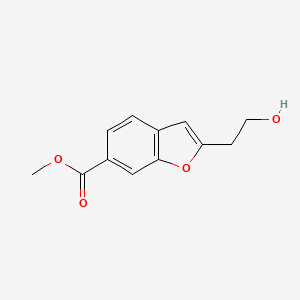
![3,5-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2544250.png)
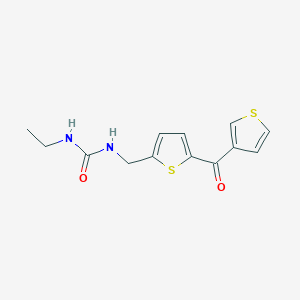
![N-(3-fluorophenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2544254.png)
![2-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}acetic acid](/img/structure/B2544255.png)
![ethyl 4-({[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine-1-carboxylate](/img/structure/B2544258.png)
![2-{[5-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}propanamide](/img/structure/B2544259.png)
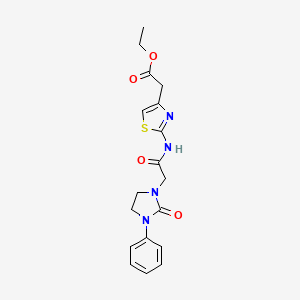
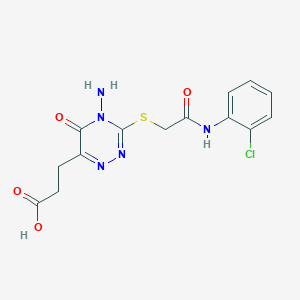
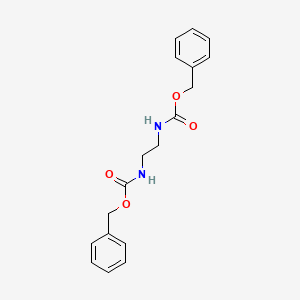
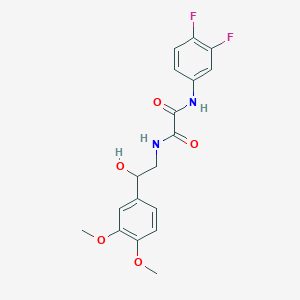
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2544267.png)
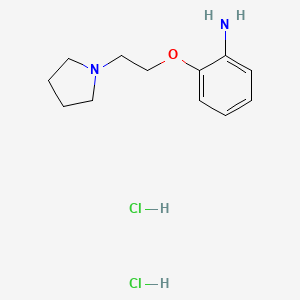
![N-[[4-[4-[Acetyl(methyl)amino]piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2544271.png)